molecular formula C11H18F3NO5S B13950360 tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B13950360
M. Wt: 333.33 g/mol
InChI Key: BQNWBDIVCIHGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H18F3NO5S It is known for its unique structural features, which include a trifluoromethanesulfonyloxy group attached to a piperidine ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, is reacted with a suitable reagent to introduce the carboxylic acid group at the 1-position.

    Introduction of Trifluoromethanesulfonyloxy Group: The carboxylic acid derivative is then treated with trifluoromethanesulfonic anhydride in the presence of a base to introduce the trifluoromethanesulfonyloxy group.

    Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of piperidine derivatives with various functional groups.

    Reduction: Formation of the corresponding alcohol.

    Hydrolysis: Formation of the carboxylic acid.

Scientific Research Applications

3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonyloxy group is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various derivatives that can interact with biological targets or serve as intermediates in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid methyl ester

Uniqueness

3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the trifluoromethanesulfonyloxy group and the tert-butyl ester group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C11H18F3NO5S

Molecular Weight

333.33 g/mol

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3

InChI Key

BQNWBDIVCIHGHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.